molecular formula C7H10N2O2 B2456261 1-Propyl-1H-pyrazole-4-carboxylic acid CAS No. 849612-71-1

1-Propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2456261
CAS No.: 849612-71-1
M. Wt: 154.169
InChI Key: VLQMAVVBCYNBQC-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group at the nitrogen atom and a carboxylic acid group at the 4-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of substituted aromatic aldehydes with hydrazine derivatives, followed by oxidation. For instance, the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes, can yield pyrazole derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-Propyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Propyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the propyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to different pharmacological properties and applications compared to its analogs.

Properties

IUPAC Name

1-propylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQMAVVBCYNBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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